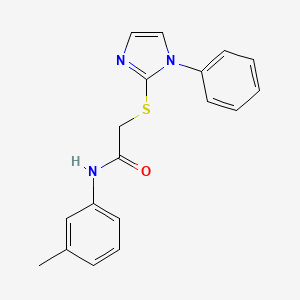

![molecular formula C19H20N4 B2356409 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-53-2](/img/structure/B2356409.png)

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . Azepanes, on the other hand, are a class of organic compounds containing a saturated seven-membered ring .

Synthesis Analysis

The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine with a carboxylic acid . The synthesis of azepanes is less straightforward and can involve several steps, including cyclization reactions .

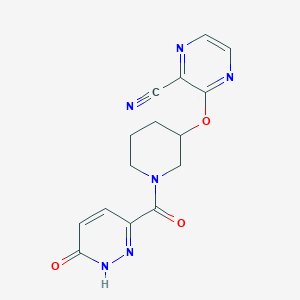

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system with a five-membered imidazole ring and a six-membered benzene ring . Azepanes have a seven-membered saturated ring .

Chemical Reactions Analysis

Benzimidazoles and azepanes can undergo a variety of chemical reactions. For example, benzimidazoles can participate in reactions with electrophiles due to the electron-rich nature of the imidazole ring .

Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and have high melting points. They are also highly polar due to the presence of the imidazole ring . Azepanes are less polar and can exist as either solids or liquids depending on their specific structures .

Scientific Research Applications

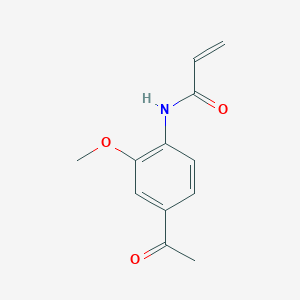

Addition Reactions and Derivative Synthesis

One study focused on the addition reactions of heterocyclic compounds, specifically exploring reactions of benzimidazoles with acetylenic esters. The research found that heating benzimidazole-2-acetonitrile with acetylenic esters in acetonitrile produced mixtures that, upon chromatography, yielded derivatives including pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. These derivatives' structures were deduced from their spectral properties, indicating potential applications in synthetic chemistry and the development of new heterocyclic compounds (Acheson & Verlander, 1972).

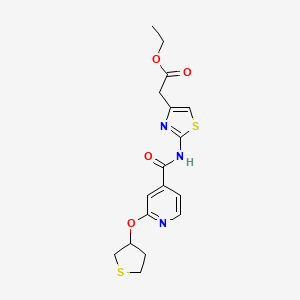

Fluorescent Property Study

Another study synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, starting from 2-amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile. These derivatives were then evaluated for their fluorescent properties. Some compounds were assessed as fluorescent whitening agents for polyester fibers, suggesting applications in materials science and the development of fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

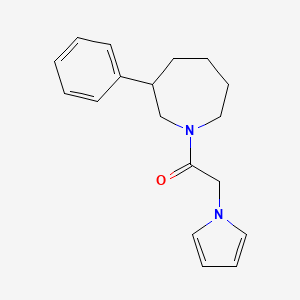

Synthetic Utilities and Biological Applications

A review highlighted the synthetic utilities of o-phenylenediamines, presenting methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. This review also touched upon the biological applications of these compounds, indicating their potential in medicinal chemistry and drug development (Ibrahim, 2011).

Mechanism of Action

Target of Action

The compound “1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a derivative of benzimidazole . Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . They are known to interact with a variety of enzymes and protein receptors , making them pivotal structures in drug design . .

Mode of Action

The mode of action of benzimidazole derivatives is largely dependent on their specific structure and the presence of functional groups . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems . This interaction can lead to various biological activities.

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological properties . They have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been found to have a wide range of biological activities . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-14-12-18(22-10-6-2-3-7-11-22)23-17-9-5-4-8-16(17)21-19(23)15(14)13-20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKSGERHAJUCET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)

![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)